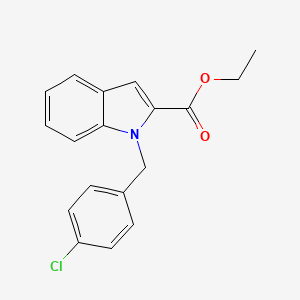
2,5-Dimethyl-4-phenylthiazole
Vue d'ensemble
Description
2,5-Dimethyl-4-phenylthiazole is a chemical compound with the linear formula C11H11NS . It has a molecular weight of 189.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.28 .Applications De Recherche Scientifique
Modification and Biological Activities
2,5-Dimethyl-4-phenylthiazole and its derivatives are subjects of significant scientific interest due to their broad spectrum of biological activity. For instance, these compounds exhibit properties such as antipyretic, antioxidative, and analgesic activities. A study explored the synthesis of 5-amino-containing derivatives under microwave irradiation, indicating a potential for more efficient production methods (Khrustalev, 2009).
Antimicrobial Properties
Research has been conducted on 3-phenylthiazolidin-4-one and 3-phenylthiazole derivatives for their antimicrobial properties. These compounds were tested against various bacteria and fungi, showing high antimicrobial activity, which can be crucial in developing new antimicrobial agents (El-Husseiny, 2020).
Photochromic and Fluorescence Properties
The photochromic and fluorescence switching properties of derivatives, including 2,4-dimethyl-5-phenylthiophene-S,S-dioxide-3-yl-2-phenylthiazole, have been studied. These properties are analogous to other photochromic molecules, indicating potential applications in materials science and photonics (Taguchi et al., 2011).
Synthesis of Substituted 2-Thiazolyl-Ethanols
The interaction of this compound with butyllithium and aliphatic/aromatic aldehydes leads to substituted 2-thiazolyl-1-ethanols. This process, known as metallation reaction, is significant for the synthesis of various chemically interesting compounds (Liakina et al., 2005).
Supramolecular Organic Salts Construction
Studies on hydrogen bonding between bases of 2-aminoheterocyclic compounds, including 4-phenylthiazol-2-amine, and carboxylic acid derivatives have led to an understanding of the role these compounds play in binding with carboxylic acids. This research is crucial in the field of supramolecular chemistry (Jin et al., 2011).
Inhibition of Cholinesterase
2-Phenylthiazole derivatives have been evaluated as cholinesterase inhibitors. This research has implications in treating diseases related to cholinesterase activity, such as Alzheimer's disease (Shi et al., 2020).
Mécanisme D'action
Target of Action
2,5-Dimethyl-4-phenylthiazole is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to exhibit diverse biological activities and are found in many biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Propriétés
IUPAC Name |
2,5-dimethyl-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-11(12-9(2)13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTZWWAYEIGOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3114064.png)



![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B3114090.png)
![3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B3114094.png)



![1-Pyrrolidinecarboxylic acid, 2-[(5-bromo-1H-indol-3-yl)carbonyl]-, phenylmethyl ester, (S)-](/img/structure/B3114128.png)

![3-Bromobenzo[d]isothiazole](/img/structure/B3114148.png)

